N-[(4-butylphenyl)carbamothioyl]-3-chlorobenzamide
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Overview
Description
N-[(4-butylphenyl)carbamothioyl]-3-chlorobenzamide is a chemical compound with a complex structure that includes a butylphenyl group, a carbamothioyl group, and a chlorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-butylphenyl)carbamothioyl]-3-chlorobenzamide typically involves the reaction of 4-butylaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-chlorobenzoyl chloride to yield the final product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are often carried out in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-butylphenyl)carbamothioyl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(4-butylphenyl)carbamothioyl]-3-chlorobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-[(4-butylphenyl)carbamothioyl]-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-butylphenyl)carbamothioyl]-3-methoxybenzamide
- N-[(4-butylphenyl)carbamothioyl]-4-ethoxybenzamide
- N-{[(4-butylphenyl)amino]carbonothioyl}-2-chloro-5-iodobenzamide
Uniqueness
N-[(4-butylphenyl)carbamothioyl]-3-chlorobenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorobenzamide group, in particular, enhances its reactivity and potential for various applications compared to similar compounds.
Properties
IUPAC Name |
N-[(4-butylphenyl)carbamothioyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c1-2-3-5-13-8-10-16(11-9-13)20-18(23)21-17(22)14-6-4-7-15(19)12-14/h4,6-12H,2-3,5H2,1H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMADFIRHOKFPQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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